Cefpodoxime proxetil

Catalog No.
S523115
CAS No.
87239-81-4
M.F
C21H27N5O9S2
M. Wt
557.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cefpodoxime proxetil

CAS Number

87239-81-4

Product Name

Cefpodoxime proxetil

IUPAC Name

1-propan-2-yloxycarbonyloxyethyl 7-[[2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

Molecular Formula

C21H27N5O9S2

Molecular Weight

557.6 g/mol

InChI

InChI=1S/C21H27N5O9S2/c1-9(2)33-21(30)35-10(3)34-19(29)15-11(6-31-4)7-36-18-14(17(28)26(15)18)24-16(27)13(25-32-5)12-8-37-20(22)23-12/h8-10,14,18H,6-7H2,1-5H3,(H2,22,23)(H,24,27)

InChI Key

LTINZAODLRIQIX-UHFFFAOYSA-N

SMILES

CC(C)OC(=O)OC(C)OC(=O)C1=C(CSC2N1C(=O)C2NC(=O)C(=NOC)C3=CSC(=N3)N)COC

Solubility

Soluble in DMSO, not in water

Synonyms

1-(isopropoxycarbonyloxy)ethyl-7-(2-(2-amino-4-thiazolyl)-2-(methoxyimino)acetamido)-3-methoxymethyl-8-oxo-5-thia-1-azabicyclo(4,2,0)-oct-2-ene-2-carboxylate, cefpodoxime proxetil, cephalosporin 807, CS 807, CS-807, Doxef, U 76252, U-76,252, Vantin

Canonical SMILES

CC(C)OC(=O)OC(C)OC(=O)C1=C(CSC2N1C(=O)C2NC(=O)C(=NOC)C3=CSC(=N3)N)COC

Isomeric SMILES

CC(C)OC(=O)OC(C)OC(=O)C1=C(CS[C@H]2N1C(=O)[C@H]2NC(=O)C(=NOC)C3=CSC(=N3)N)COC

Description

The exact mass of the compound Cefpodoxime proxetil is 557.12502 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 759161. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - beta-Lactams - Cephalosporins - Cephacetrile - Cefotaxime - Supplementary Records. It belongs to the ontological category of cephalosporin in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Antimicrobial Activity

  • Understanding its spectrum of action

    Research is ongoing to define the exact range of bacteria susceptible to cefpodoxime proxetil. This helps determine which infections it can effectively treat and informs decisions about appropriate antibiotic use to prevent resistance. [Source: National Institutes of Health. Cefpodoxime Proxetil. [cited Available from]

  • Combating bacterial resistance

    A significant area of research focuses on how cefpodoxime proxetil behaves against bacteria developing resistance to other antibiotics. Studies investigate its effectiveness against strains resistant to penicillin and other cephalosporins. [Source: European Centre for Disease Prevention and Control. Antimicrobial resistance in Europe 2020. [cited Available from]

Pharmacokinetic and Pharmacodynamic Properties

  • Optimizing treatment regimens

    Research is conducted to understand how cefpodoxime proxetil is absorbed, distributed, metabolized, and eliminated by the body. This knowledge helps design optimal dosing schedules to ensure effective concentrations reach the site of infection for a sufficient duration. [Source: British Journal of Clinical Pharmacology. The pharmacokinetics and pharmacodynamics of cefpodoxime proxetil. [cited Available from: ]

  • Special considerations in different populations

    Research explores how factors like age, weight, and kidney function affect the way the body handles cefpodoxime proxetil. This information helps determine safe and effective dosing in children, elderly patients, and those with kidney problems. [Source: Journal of Antimicrobial Chemotherapy. Population pharmacokinetics of cefpodoxime proxetil in children. [cited Available from: ]

Clinical Applications beyond standard use

  • Evaluation in specific infections

    Studies investigate the efficacy of cefpodoxime proxetil in treating specific types of infections, such as community-acquired pneumonia, uncomplicated urinary tract infections, and skin and soft tissue infections. This helps determine its role compared to other antibiotics for these conditions. [Source: International Journal of Antimicrobial Agents. Cefpodoxime proxetil for the treatment of community-acquired pneumonia in adults: a review of the literature. [cited Available from: ]

  • Exploring combination therapy

    Research explores the potential benefits of combining cefpodoxime proxetil with other antibiotics to treat complex infections or those caused by multi-drug resistant bacteria. [Source: Clinical Microbiology Reviews. New beta-lactamase inhibitors: a review. [cited Available from: ]

Cefpodoxime proxetil is an orally administered, semi-synthetic antibiotic belonging to the cephalosporin class. It is specifically classified as a third-generation cephalosporin and is utilized primarily for its broad-spectrum antibacterial properties. The compound's chemical name is (RS)-1(isopropoxycarbonyloxy) ethyl (+)-(6R,7R)-7-[2-(2-amino-4-thiazolyl)-2-{(Z)methoxyimino}acetamido]-3-methoxymethyl-8-oxo-5-thia-1-azabicyclo [4.2.0]oct-2-ene- 2-carboxylate, with a molecular formula of C21H27N5O9S2 and a molecular weight of 557.6 g/mol .

As a prodrug, cefpodoxime proxetil undergoes de-esterification in the gastrointestinal tract to yield its active metabolite, cefpodoxime, which exerts its antibacterial effects by inhibiting bacterial cell wall synthesis . This mechanism of action is critical for its effectiveness against a variety of Gram-positive and Gram-negative bacteria.

As mentioned earlier, cefpodoxime (the active form) disrupts bacterial cell wall synthesis by binding to PBPs. These enzymes are responsible for cross-linking peptidoglycan chains, a crucial component of the bacterial cell wall. By inhibiting PBPs, cefpodoxime prevents the formation of a strong and rigid cell wall, leading to cell death [].

  • General side effects: Cefpodoxime proxetil is generally well-tolerated, but common side effects include diarrhea, nausea, and vomiting [].
  • Allergy: People with allergies to penicillin or other cephalosporins may experience allergic reactions to cefpodoxime proxetil [].
  • Drug interactions: Cefpodoxime proxetil can interact with other medications, such as antacids and blood thinners. It is crucial to inform your doctor about all medications you are taking before starting cefpodoxime proxetil treatment [].

The primary chemical reaction involving cefpodoxime proxetil is its conversion to cefpodoxime upon administration. This transformation occurs through hydrolysis, where the ester bond in cefpodoxime proxetil is cleaved by the action of intestinal enzymes, leading to the release of the active form. The reaction can be summarized as follows:

Cefpodoxime proxetilHydrolysisCefpodoxime+Isopropanol\text{Cefpodoxime proxetil}\xrightarrow{\text{Hydrolysis}}\text{Cefpodoxime}+\text{Isopropanol}

This reaction is crucial for the bioavailability of cefpodoxime, allowing it to exert its therapeutic effects effectively.

Cefpodoxime exhibits potent antibacterial activity against various pathogens. It is particularly effective against:

  • Gram-positive bacteria: Such as Streptococcus pneumoniae and Staphylococcus aureus (excluding methicillin-resistant strains).
  • Gram-negative bacteria: Including Escherichia coli, Haemophilus influenzae, and Neisseria gonorrhoeae.

The synthesis of cefpodoxime proxetil typically involves several steps:

  • Formation of the core structure: This involves synthesizing the bicyclic structure characteristic of cephalosporins.
  • Introduction of functional groups: Various functional groups are added to enhance antibacterial activity and improve pharmacokinetic properties.
  • Esterification: The final step involves esterifying the carboxylic acid group with an appropriate alcohol (isopropanol) to form cefpodoxime proxetil.

These steps require careful control of reaction conditions to ensure high yields and purity of the final product .

Cefpodoxime proxetil exhibits several notable drug interactions:

  • Probenecid: Co-administration increases plasma concentrations of cefpodoxime by inhibiting renal excretion.
  • Antacids and proton pump inhibitors: These can reduce the absorption of cefpodoxime, leading to decreased efficacy.
  • Renal function inhibitors: Concurrent use with drugs that impair kidney function may elevate the risk of nephrotoxicity .

Monitoring these interactions is essential for optimizing therapeutic outcomes and minimizing adverse effects.

Cefpodoxime proxetil shares similarities with other cephalosporins but possesses unique characteristics that differentiate it from its counterparts. Here are some comparable compounds:

Compound NameGenerationSpectrum of ActivityUnique Features
CephalexinFirstPrimarily Gram-positiveLess effective against Gram-negative bacteria
CefaclorSecondBroad spectrumMore susceptible to beta-lactamases
CefuroximeSecondBroad spectrumBetter activity against Haemophilus influenzae
CeftriaxoneThirdExtended spectrumLong half-life; once-daily dosing possible
CeftazidimeThirdBroad spectrum with Pseudomonas coverageEffective against resistant Gram-negative bacteria

Cefpodoxime proxetil's unique position as a third-generation cephalosporin allows it to effectively combat a wide range of infections while maintaining stability against certain beta-lactamases, making it a preferred choice in many clinical scenarios .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

0.6

Hydrogen Bond Acceptor Count

14

Hydrogen Bond Donor Count

2

Exact Mass

557.12501980 g/mol

Monoisotopic Mass

557.12501980 g/mol

Heavy Atom Count

37

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

K9VK627SN2

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H317 (50%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H334 (100%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Cefpodoxime Proxetil is a third generation semi-synthetic cephalosporin and a beta-lactam antibiotic with bactericidal activity. Cefpodoxime's effect is dependent on its binding to penicillin-binding proteins (PBPs) located in the bacterial cytoplasmic membrane. Binding results in the inhibition of the transpeptidase enzymes, thereby preventing cross-linking of the pentaglycine bridge with the fourth residue of the pentapeptide and interrupting consequent synthesis of peptidoglycan chains. As a result, cefpodoxime inhibits bacterial septum and cell wall synthesis formation.

MeSH Pharmacological Classification

Anti-Bacterial Agents

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

87239-81-4

Wikipedia

Cefpodoxime proxetil

Use Classification

Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-08-15
1: Li J, Zhang D, Hu C. Characterization of impurities in cefpodoxime proxetil
2: Mujtaba A, Ali M, Kohli K. Formulation of extended release cefpodoxime
3: Patil SH, Talele GS. Natural gum as mucoadhesive controlled release carriers:
4: Ahmed S, Abdel-Wadood HM, Mohamed NA. Highly sensitive and selective
5: Bajaj A, Rao MR, Khole I, Munjapara G. Self-nanoemulsifying drug delivery
6: Yadav SK, Agrawal B, Goyal RN. AuNPs-poly-DAN modified pyrolytic graphite
7: Yilmaz H, Bilgiç MA, Bavbek N, Akçay A. Cefpodoxime proxetil-related hemolysis
8: Dubala A, Nagarajan JS, Vimal CS, George R. Simultaneous quantification of
9: Acharya DR, Patel DB. Development and Validation of RP-HPLC Method for
10: Kothadiya A. A multicentric, open label, randomised, postmarketing efficacy
11: Asnani G, Jadhav K, Dhamecha D, Sankh A, Patil M. Development and validation
12: Gundogdu E, Koksal C, Karasulu E. Comparison of cefpodoxime proxetil release
13: Jain P, Chaudhari A, Bang A, Surana S. Validated stability-indicating
14: Rote AR, Kande SK. Development of HPTLC method for determination of
15: Kumar V, Madabushi R, Lucchesi MB, Derendorf H. Pharmacokinetics of
16: Mujeeb MA, Pardeshi ML. Pharmacokinetics of cefpodoxime proxetil with special
17: Sharma A, Keservani R, Dadarwal S, Choudhary Y, Ramteke S. Formulation and in
18: Papich MG, Davis JL, Floerchinger AM. Pharmacokinetics, protein binding, and
19: Khan F, Katara R, Ramteke S. Enhancement of bioavailability of cefpodoxime
20: Gao Y, Qian S, Zhang J. Physicochemical and pharmacokinetic characterization

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